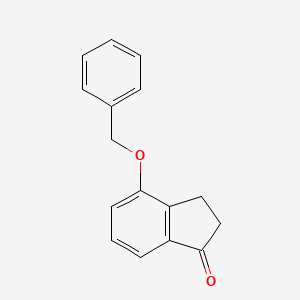

4-(benzyloxy)-2,3-dihydro-1H-inden-1-one

Overview

Description

4-(Benzyloxy)-2,3-dihydro-1H-inden-1-one, also known as 4-benzyloxindole, is a synthetic compound with a range of potential applications in scientific research. It is an important organic intermediate for the synthesis of many pharmaceuticals and agrochemicals. 4-benzyloxindole is also used in the synthesis of a variety of indenone derivatives, which have been extensively studied for their biological activities. The compound has been used in a number of studies to investigate the mechanism of action of various drugs, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Bioactivity Studies

4-(benzyloxy)-2,3-dihydro-1H-inden-1-one has been used in the synthesis of new compounds with potential bioactivity. For example, its derivatives have been studied for cytotoxicity and tumor-specificity, as well as their potential as carbonic anhydrase inhibitors. These studies highlight its relevance in anti-tumor activity research and the development of medicinal chemistry (Gul et al., 2016).

Synthetic Studies on Antibiotics

This compound has also been involved in the synthesis of antibiotics, such as kinamycin. The synthesis involves key steps like Diels-Alder reaction, highlighting its importance in creating complex molecular structures essential for antibiotic development (Kitani et al., 2002).

Biocatalytic Synthesis

Innovative synthesis methods using this compound have been explored for environmentally friendly production of various compounds. One study presented a one-pot biocatalytic synthesis of quinoxalinones and benzoxazin-ones, using this compound as a key ingredient. This method emphasizes the compound's role in sustainable and green chemistry applications (Petronijević et al., 2017).

Pharmaceutical Intermediates

The compound plays a significant role in the synthesis of active pharmaceutical intermediates (APIs). One example is its use in the production of Ifenprodil and Buphenine, where its synthesis involves advanced catalysis techniques. This demonstrates its importance in the pharmaceutical industry (Yadav & Sowbna, 2012).

Luminescent Properties in Coordination Compounds

Studies have shown that this compound derivatives can significantly influence the luminescent properties of lanthanide coordination compounds. This aspect is crucial in materials science and optical applications (Sivakumar et al., 2010).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-phenylmethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-15-10-9-14-13(15)7-4-8-16(14)18-11-12-5-2-1-3-6-12/h1-8H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWDWAGEQXIWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545102 | |

| Record name | 4-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86045-82-1 | |

| Record name | 4-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1282408.png)

![8-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B1282416.png)